molecular formula C9H9BrO3 B6615502 2-(3-bromophenyl)-2-hydroxypropanoic acid CAS No. 1071454-52-8

2-(3-bromophenyl)-2-hydroxypropanoic acid

Cat. No. B6615502
CAS RN: 1071454-52-8
M. Wt: 245.07 g/mol
InChI Key: SHRZWSXFFKXKOS-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-2-hydroxypropanoic acid, also known as 2-Bromo-3-hydroxypropionic acid, is an organic compound with the molecular formula C7H7BrO3. It is a white, crystalline solid with a molecular weight of 224.05 g/mol. It is insoluble in water and slightly soluble in methanol and ethanol. This compound is used in various scientific research applications, such as synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Synthesis Methods: Efficient synthesis of 3-bromoflavones using solvent-free conditions with grinding techniques, a process involving selective bromination, has been developed. This technique highlights the adaptability of 2-(3-bromophenyl)-2-hydroxypropanoic acid in creating bromo derivatives for chemical synthesis (Jakhar & Makrandi, 2012).
  • Production of 3-Hydroxypropanoic Acid: It serves as a precursor for valuable chemicals like acrylic acid and its derivatives. Various microbial biosynthetic pathways and metabolic engineering techniques are being explored for efficient bio-production of 3-hydroxypropanoic acid, underscoring its importance in bioplastic production (Jers et al., 2019).

Chemical Properties and Industrial Applications

  • Chemical Building Blocks: The catalytic chemical methods to produce 3-hydroxypropanoic acid, a potential building block for organic synthesis and high-performance polymers, show the compound's industrial significance (Pina, Falletta, & Rossi, 2011).
  • Crystal Structures and Interactions: The study of β-halolactic acids, including β-bromolactic acid (a close relative to this compound), provides insights into hydrogen bonding and molecular interactions, relevant for material science and crystallography (Gordon et al., 2022).

Biomedical and Environmental Research

  • Anti-inflammatory Properties: Certain β-hydroxy-β-arylpropanoic acids, structurally similar to this compound, exhibit significant anti-inflammatory activity, comparable to NSAIDs, and are used in molecular docking experiments to identify potential COX-2 inhibitors (Dilber et al., 2008).
  • Bioconversion Studies: Genetic engineering and optimization of Bacillus subtilis for the bioconversion of glycerol into 3-hydroxypropanoic acid highlight potential applications in biotechnology and industrial chemistry (Kalantari et al., 2017).

properties

IUPAC Name

2-(3-bromophenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-9(13,8(11)12)6-3-2-4-7(10)5-6/h2-5,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRZWSXFFKXKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(3-Bromo-phenyl)-2-hydroxy-propionic acid ethyl ester (1.87 g, 6.7 mmol) in methanol (10 mL) was added potassium hydroxide (50% in water, 2 mL) and the solution was stirred at room temperature for 15 minutes. Hydrochloric acid (1 N) was added to adjust the pH to 4. The resulting mixture was extracted with ethyl acetate (10 ml×3). The combined organic layers were dried over sodium sulfate, filtered, and concentrated to afford the crude 2-(3-bromo-phenyl)-2-hydroxy-propionic acid as a white solid (1.6 g, 97%). MS: m/z 245 (M+H+).
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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